molecular formula C37H47N11O5 B129087 N-(4-Azidobenzoyl)fnlrfamide CAS No. 154447-48-0

N-(4-Azidobenzoyl)fnlrfamide

Cat. No. B129087
M. Wt: 725.8 g/mol
InChI Key: SOXDGENEVFEFJN-ORYMTKCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Azidobenzoyl)fnlrfamide, also known as ABF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. ABF is a photoactivatable probe that can be used to study protein-ligand interactions and enzyme activity in vitro and in vivo.

Mechanism Of Action

N-(4-Azidobenzoyl)fnlrfamide is a photoactivatable probe that works by covalently labeling proteins upon exposure to UV light. The azide group in N-(4-Azidobenzoyl)fnlrfamide is highly reactive and can undergo a photochemical reaction upon exposure to UV light. The resulting nitrene intermediate can then react with nearby amino acid residues in the protein, resulting in covalent labeling. The labeling is irreversible, allowing for the identification and isolation of the labeled protein.

Biochemical And Physiological Effects

N-(4-Azidobenzoyl)fnlrfamide labeling can have both biochemical and physiological effects on proteins. The covalent labeling can disrupt protein function, leading to changes in enzyme activity and ligand binding. However, N-(4-Azidobenzoyl)fnlrfamide labeling can also be used to identify critical amino acid residues involved in protein-ligand interactions and enzyme activity. The physiological effects of N-(4-Azidobenzoyl)fnlrfamide labeling are not well understood, and further research is needed to determine the long-term effects of N-(4-Azidobenzoyl)fnlrfamide labeling on protein function.

Advantages And Limitations For Lab Experiments

N-(4-Azidobenzoyl)fnlrfamide has several advantages for lab experiments. It is a versatile probe that can be used to study a wide range of proteins and protein interactions. N-(4-Azidobenzoyl)fnlrfamide labeling is irreversible, allowing for the identification and isolation of the labeled protein. N-(4-Azidobenzoyl)fnlrfamide labeling can also be used to identify critical amino acid residues involved in protein-ligand interactions and enzyme activity. However, N-(4-Azidobenzoyl)fnlrfamide labeling has some limitations. The labeling can disrupt protein function, leading to changes in enzyme activity and ligand binding. N-(4-Azidobenzoyl)fnlrfamide labeling is also dependent on UV light, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for N-(4-Azidobenzoyl)fnlrfamide research. One direction is to develop new photoactivatable probes with improved labeling efficiency and specificity. Another direction is to use N-(4-Azidobenzoyl)fnlrfamide labeling to study protein dynamics and conformational changes. N-(4-Azidobenzoyl)fnlrfamide labeling can also be used to study protein-protein interactions in living cells and organisms. Further research is needed to determine the long-term effects of N-(4-Azidobenzoyl)fnlrfamide labeling on protein function and to develop new applications for N-(4-Azidobenzoyl)fnlrfamide in biochemical research.
In conclusion, N-(4-Azidobenzoyl)fnlrfamide is a photoactivatable probe that has significant potential for biochemical research. Its versatility and irreversible labeling make it a valuable tool for studying protein-ligand interactions and enzyme activity. However, further research is needed to determine the long-term effects of N-(4-Azidobenzoyl)fnlrfamide labeling on protein function and to develop new applications for N-(4-Azidobenzoyl)fnlrfamide in biochemical research.

Synthesis Methods

The synthesis of N-(4-Azidobenzoyl)fnlrfamide involves the reaction of 4-azidobenzoic acid with Fmoc-protected amine. The reaction is carried out in the presence of a coupling reagent such as HATU or DIC. After the reaction, the Fmoc group is removed using piperidine, and the resulting N-(4-Azidobenzoyl)fnlrfamide is purified using column chromatography. The purity of N-(4-Azidobenzoyl)fnlrfamide can be confirmed using HPLC and mass spectrometry.

Scientific Research Applications

N-(4-Azidobenzoyl)fnlrfamide has a wide range of applications in biochemical research. It can be used to study protein-ligand interactions, enzyme activity, and protein-protein interactions. N-(4-Azidobenzoyl)fnlrfamide can be incorporated into peptides and proteins using solid-phase peptide synthesis. The resulting N-(4-Azidobenzoyl)fnlrfamide-labeled peptides and proteins can be used to study ligand binding and enzyme activity using photoaffinity labeling techniques. N-(4-Azidobenzoyl)fnlrfamide can also be used to study protein-protein interactions using cross-linking techniques.

properties

CAS RN

154447-48-0

Product Name

N-(4-Azidobenzoyl)fnlrfamide

Molecular Formula

C37H47N11O5

Molecular Weight

725.8 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-azidobenzamide

InChI

InChI=1S/C37H47N11O5/c1-2-3-15-28(44-36(53)31(23-25-13-8-5-9-14-25)46-33(50)26-17-19-27(20-18-26)47-48-41)34(51)43-29(16-10-21-42-37(39)40)35(52)45-30(32(38)49)22-24-11-6-4-7-12-24/h4-9,11-14,17-20,28-31H,2-3,10,15-16,21-23H2,1H3,(H2,38,49)(H,43,51)(H,44,53)(H,45,52)(H,46,50)(H4,39,40,42)/t28-,29-,30-,31-/m0/s1

InChI Key

SOXDGENEVFEFJN-ORYMTKCHSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-]

SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-]

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-]

Other CAS RN

154447-48-0

sequence

FXRF

synonyms

AzBz-Phe-Nle-Arg-Phe-NH2
N-(4-azido-benzoyl)FnLRF-amide
N-(4-azidobenzoyl)FnLRFamide
N-(4-azidobenzoyl)phenylalanyl-norleucyl-arginyl-phenylalaninamide

Origin of Product

United States

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